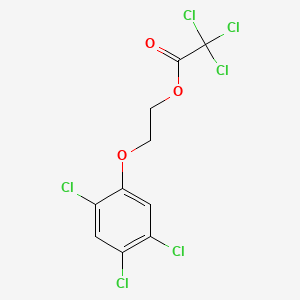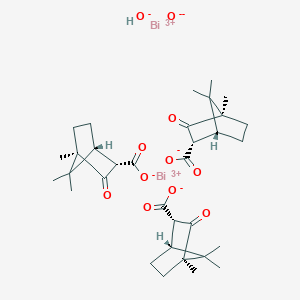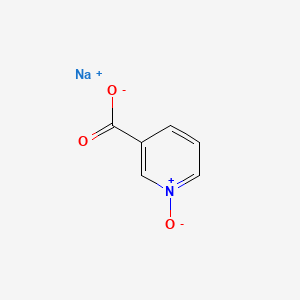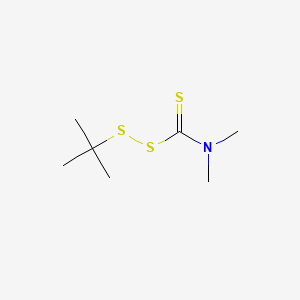
Hexanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanate, also known as hexanoate, is an ester derived from hexanoic acid. Esters are organic compounds formed by the reaction of a carboxylic acid and an alcohol. Hexanoate is commonly found in nature and is known for its pleasant odor, often contributing to the fragrances of fruits and flowers. It is used in various industries, including food, cosmetics, and pharmaceuticals, due to its aromatic properties.
Méthodes De Préparation
Hexanoate can be synthesized through esterification, a reaction between hexanoic acid and an alcohol in the presence of a mineral acid catalyst. The general reaction is as follows:
Hexanoic Acid+Alcohol→Hexanoate+Water
For example, ethyl hexanoate can be prepared by reacting hexanoic acid with ethanol:
Hexanoic Acid+Ethanol→Ethyl Hexanoate+Water
Industrial production methods often involve the use of catalysts to increase the reaction rate and yield. Catalytic methods, including the use of chemical, biological, and chemo-enzymatic systems, have been employed to synthesize esters efficiently .
Analyse Des Réactions Chimiques
Hexanoate undergoes various chemical reactions, including:
Hydrolysis: Hexanoate can be hydrolyzed back to hexanoic acid and alcohol in the presence of water and an acid or base catalyst.
Oxidation: Hexanoate can be oxidized to form hexanoic acid.
Reduction: Reduction of hexanoate can lead to the formation of hexanol.
Substitution: Hexanoate can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Hexanoate has several scientific research applications:
Chemistry: Hexanoate is used as a reagent in organic synthesis and as a flavoring agent in the food industry.
Industry: Hexanoate is used in the production of perfumes, flavorings, and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of hexanoate depends on its specific application. For example, in the biosynthesis of cannabinoids, hexanoate is converted to hexanoyl-CoA by an acyl-activating enzyme. This enzyme activates hexanoate and other fatty acids, facilitating their incorporation into the cannabinoid biosynthetic pathway .
In pharmaceuticals, hexanoate derivatives like hydroxyprogesterone hexanoate exert their effects by binding to progesterone receptors in the uterus, ovaries, breasts, and central nervous system. This binding regulates gene transcription and plays a vital role in the female reproductive system .
Comparaison Avec Des Composés Similaires
Hexanoate is similar to other esters derived from carboxylic acids, such as ethyl acetate and methyl butyrate. These esters share common properties, including pleasant odors and uses in flavorings and perfumes. hexanoate is unique due to its specific applications in cannabinoid biosynthesis and its role in pharmaceuticals.
Similar compounds include:
- Ethyl acetate
- Methyl butyrate
- Butyl propionate
- Isopropyl butyrate
Hexanoate’s uniqueness lies in its specific applications and the distinct properties it imparts to various products.
Propriétés
Numéro CAS |
25056-70-6 |
|---|---|
Formule moléculaire |
C10H6Cl6O3 |
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
2-(2,4,5-trichlorophenoxy)ethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H6Cl6O3/c11-5-3-7(13)8(4-6(5)12)18-1-2-19-9(17)10(14,15)16/h3-4H,1-2H2 |
Clé InChI |
FFRUQSUMDFNBLG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCOC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13746076.png)
![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)
![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)



![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)



![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)

